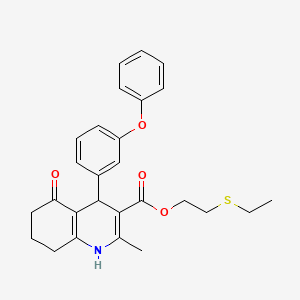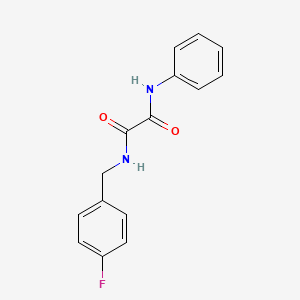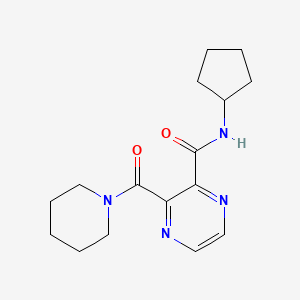![molecular formula C23H30N2O5 B5120054 N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS), an enzyme that converts glutamine to glutamate. GLS has been implicated in several types of cancer, making it a promising target for cancer therapy. BPTES has been shown to selectively inhibit GLS, making it a potential anticancer drug.
作用機序
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide selectively inhibits GLS by binding to a specific pocket on the enzyme. This prevents the enzyme from converting glutamine to glutamate, leading to a decrease in cellular energy production and ultimately cell death. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, indicating its selectivity for cancer cells.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. It decreases glutamine metabolism, leading to a decrease in cellular energy production. This can lead to cell death in cancer cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This could potentially have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide in lab experiments is its selectivity for cancer cells. This makes it a promising drug for cancer therapy. However, one limitation is its potential toxicity to normal cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, but it can still have toxic effects on normal cells at high concentrations.
将来の方向性
There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to develop more potent and selective GLS inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, particularly in the brain.
合成法
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoylbutyric acid to form the desired product, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide.
科学的研究の応用
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against several types of cancer, including breast, lung, and prostate cancer. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide works by inhibiting GLS, which is overexpressed in many types of cancer, leading to increased glutamine metabolism and tumor growth. By inhibiting GLS, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can slow down or even stop tumor growth.
特性
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-10-21(26)24-17-11-9-12-18(15-17)25-23(27)16-13-19(28-6-2)22(30-8-4)20(14-16)29-7-3/h9,11-15H,5-8,10H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWVJAUWKUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)


![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)
![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)
![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)
